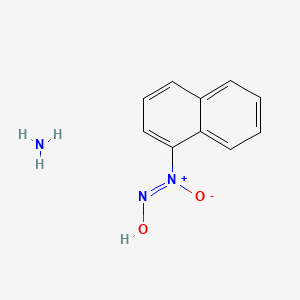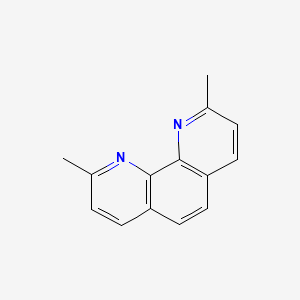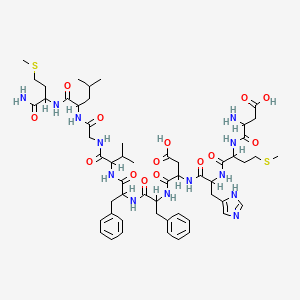
Neurokinin B
Übersicht
Beschreibung
Neurokinin B ist ein Tachykinin-Neuropeptid, das eine entscheidende Rolle bei der Regulation physiologischer Funktionen und pathophysiologischer Prozesse sowohl im zentralen als auch im peripheren Nervensystem spielt. Es ist ein Kupfer-bindendes Amyloidpeptid, das aufgrund seiner Interaktion mit Kupferionen an verschiedenen neurodegenerativen Erkrankungen beteiligt ist .
Wissenschaftliche Forschungsanwendungen
Neurokinin B hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an den Neurokinin-3-Rezeptor bindet, einen Tachykinin-Rezeptor, der für die Hypothalamus-Hypophysen-Gonaden-Achse unerlässlich ist. Die Bindung von this compound an den Neurokinin-3-Rezeptor aktiviert eine Signalkaskade, die die Freisetzung von Gonadotropin-Releasing-Hormon reguliert . Diese Interaktion ist entscheidend für die Regulation der Fortpflanzungsfunktionen und die Aufrechterhaltung der Homöostase im zentralen Nervensystem .
Wirkmechanismus
Target of Action
Neurokinin B (NKB) is a member of the tachykinin family of peptides . The primary target of NKB is the Neurokinin 3 receptor (NK3R) , a G-protein-coupled receptor . This receptor plays a crucial role in various human functions and pathways, such as the secretion of gonadotropin-releasing hormone .
Mode of Action
NKB interacts with its target, the NK3R, by binding to it . This binding modulates thermoregulation by blocking the binding of this compound in the hypothalamus . The interaction of NKB with NK3R leads to changes in neuronal activity in the thermoregulatory center .
Biochemical Pathways
NKB is implicated in several biochemical pathways. It plays a significant role in the secretion of gonadotropin-releasing hormone . NKB, along with kisspeptin and dynorphin, forms a network in the arcuate nucleus (ARC), known as the KNDy subpopulation . This subpopulation is targeted by many steroid hormones and works to form a network that feeds back to the GnRH pulse generator .
Pharmacokinetics
It is known that fezolinetant, an nk3 receptor antagonist, has a favorable pharmacokinetics profile to cross the blood-brain barrier . This suggests that NKB, which interacts with the same receptor, may have similar properties.
Result of Action
The action of NKB results in various molecular and cellular effects. It is associated with pregnancy in females and maturation in young adults . Reproductive function is highly dependent on levels of both this compound and the G-protein coupled receptor ligand kisspeptin . The interaction of NKB with its receptor can modulate neuronal activity in the thermoregulatory center, thus influencing body temperature .
Action Environment
The action of NKB can be influenced by various environmental factors. For instance, the level of NKB and its efficacy can be affected by hormonal changes, such as those occurring during pregnancy . Additionally, the action of NKB can be influenced by the presence of other neurotransmitters and hormones in the brain .
Biochemische Analyse
Biochemical Properties
Neurokinin B is a ten-residue peptide . It is an endogenous tachykinin agonist with preference for the NK-3 receptor . It is a potent bronchoconstrictor and may have a neuromodulatory role in the brain . This compound has a role in slow synaptic or non-synaptic communication .
Cellular Effects
This compound is implicated in a variety of cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also associated with the secretion of gonadotropin-releasing hormone .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is encoded by the TAC3 gene in humans and Tac2 in rodent species .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent bronchoconstrictor and may have a neuromodulatory role in the brain .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is a potent bronchoconstrictor and may have a neuromodulatory role in the brain .
Subcellular Localization
It is known that this compound is a potent bronchoconstrictor and may have a neuromodulatory role in the brain .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Bildung eines Neurokinin-B-Kupfer-Komplexes in einer 1:1-Stöchiometrie wurde durch Massenspektrometrie bestätigt. Die Selbstassemblierung von Neurokinin B und seinen Mutantenarten kann mit Hilfe des Thioflavin-T-Fluoreszenzassays und der Rasterkraftmikroskopie untersucht werden. Das Redoxpotential des Neurokinin-B-Kupfer-Komplexes wird zu 0,77 V gegenüber Ag/AgCl bestimmt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, aber das Peptid kann mit Standardtechniken der Festphasenpeptidsynthese synthetisiert werden. Dies beinhaltet die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, gefolgt von der Reinigung und Charakterisierung mit Hilfe der Hochleistungsflüssigkeitschromatographie und der Massenspektrometrie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Neurokinin B unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Die Reduktion von Neurokinin-B-Kupfer-Komplexen kann mit Hilfe der zyklischen Voltammetrie untersucht werden.
Häufige Reagenzien und Bedingungen
Reduktion: Die zyklische Voltammetrie wird zur Untersuchung der Reduktion von Neurokinin-B-Kupfer-Komplexen verwendet.
Substitution: Aminosäureanaloga und Mutagenesentechniken werden zur Untersuchung von Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei der Oxidation von this compound gebildet werden, sind reaktive Sauerstoffspezies, die zu Zellschäden und Neurodegeneration führen können . Die Reduktion von Neurokinin-B-Kupfer-Komplexen führt zur Bildung von reduzierten Kupferionen und this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
Neurokinin B ist einzigartig in seiner Fähigkeit, an den Neurokinin-3-Rezeptor zu binden und die Freisetzung von Gonadotropin-Releasing-Hormon zu regulieren. Dies macht es zu einem wichtigen Faktor bei der Regulation der Fortpflanzungsfunktionen und der Aufrechterhaltung der Homöostase im zentralen Nervensystem .
Eigenschaften
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H79N13O14S2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXYSAFTNPANFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H79N13O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86933-75-7 | |
| Record name | Neurokinin K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


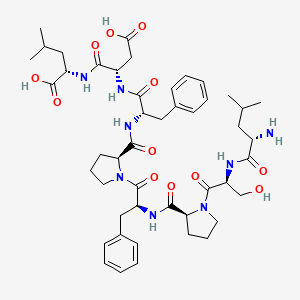



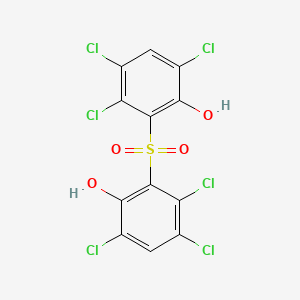
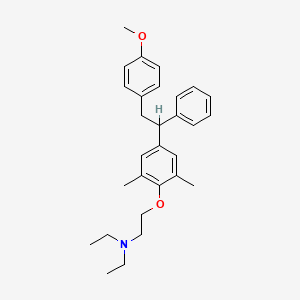
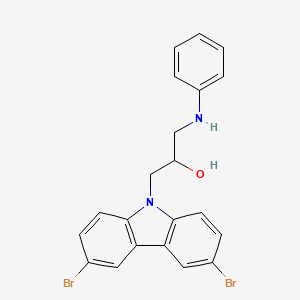
![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)




